REACTION_SMILES
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[CH3:14][NH:15][CH3:16].[CH3:17][CH2:18][OH:19].[F:1][c:2]1[c:3]([N+:11](=[O:12])[O-:13])[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1>>[c:2]1([N:15]([CH3:14])[CH3:16])[c:3]([N+:11](=[O:12])[O-:13])[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(F)c([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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CN(C)c1ccc(C(=O)O)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |